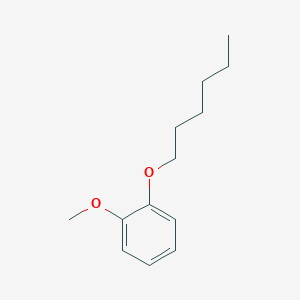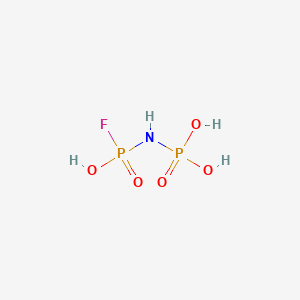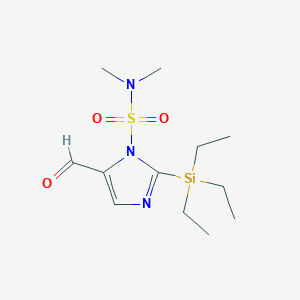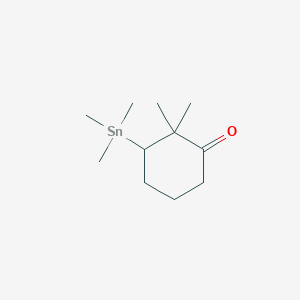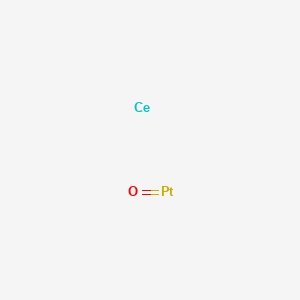
Cerium--oxoplatinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium–oxoplatinum (1/1) is a compound that combines cerium and platinum in a unique structure Cerium is a rare earth element known for its high reactivity and strong oxidizing properties, while platinum is a precious metal widely used in catalysis and various industrial applications
Métodos De Preparación
The synthesis of cerium–oxoplatinum (1/1) can be achieved through several methods. One common approach involves the use of cerium oxide and platinum precursors. The process typically includes the following steps:
Preparation of Cerium Oxide: Cerium oxide can be synthesized using methods such as precipitation, hydrothermal synthesis, or sol-gel techniques.
Incorporation of Platinum: Platinum can be introduced into the cerium oxide matrix through methods like wet impregnation, microwave synthesis, or reduction with hydrogen or sodium borohydride.
Calcination: The resulting material is then calcined at high temperatures to form the final cerium–oxoplatinum (1/1) compound.
Análisis De Reacciones Químicas
Cerium–oxoplatinum (1/1) undergoes various chemical reactions, including:
Substitution: Cerium–oxoplatinum (1/1) can be involved in substitution reactions, where one or more of its components are replaced by other elements or groups.
Common reagents used in these reactions include hydrogen, oxygen, and various organic and inorganic substrates. The major products formed depend on the specific reaction conditions and the nature of the substrates involved.
Aplicaciones Científicas De Investigación
Cerium–oxoplatinum (1/1) has a wide range of scientific research applications, including:
Biomedical Applications: Cerium oxide nanoparticles, combined with platinum, have shown potential in biomedical applications such as drug delivery, biosensing, and as antioxidants
Environmental Applications: The compound is used in environmental catalysis, including the removal of pollutants from water and air.
Energy Applications: Cerium–oxoplatinum (1/1) is used in fuel cells and other energy-related applications due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of cerium–oxoplatinum (1/1) involves its ability to facilitate redox reactions. The cerium component can switch between different oxidation states (Ce^3+ and Ce^4+), allowing it to participate in redox cycles. The platinum component enhances the catalytic activity by providing active sites for the adsorption and activation of reactants . Together, these components work synergistically to enhance the overall catalytic performance of the compound.
Comparación Con Compuestos Similares
Cerium–oxoplatinum (1/1) can be compared with other similar compounds, such as:
Cerium Oxide (CeO2): While cerium oxide is widely used in catalysis and biomedical applications, the addition of platinum enhances its catalytic properties and broadens its application range.
Platinum Nanoparticles: Platinum nanoparticles are known for their catalytic activity, but combining them with cerium oxide improves their stability and reusability.
Oxaliplatin: Oxaliplatin is a platinum-based chemotherapy drug, but it lacks the unique redox properties provided by cerium in cerium–oxoplatinum (1/1)
Cerium–oxoplatinum (1/1) stands out due to its unique combination of redox-active cerium and catalytically active platinum, making it a versatile compound with a wide range of applications.
Propiedades
Número CAS |
160741-37-7 |
|---|---|
Fórmula molecular |
CeOPt |
Peso molecular |
351.20 g/mol |
Nombre IUPAC |
cerium;oxoplatinum |
InChI |
InChI=1S/Ce.O.Pt |
Clave InChI |
GUNRITCXMZYXRL-UHFFFAOYSA-N |
SMILES canónico |
O=[Pt].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
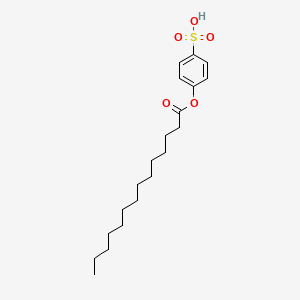

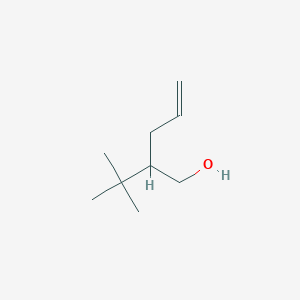
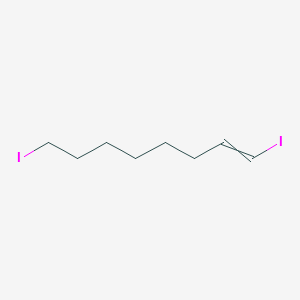
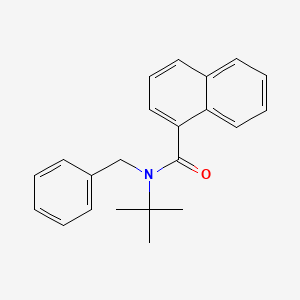
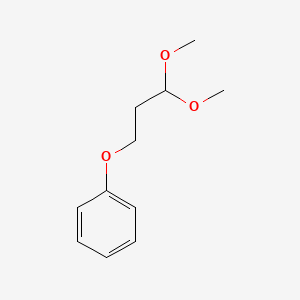
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
